2-(1H-Imidazol-1-yl)acetohydrazide

概要

説明

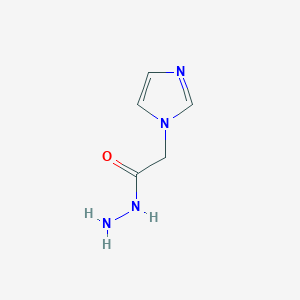

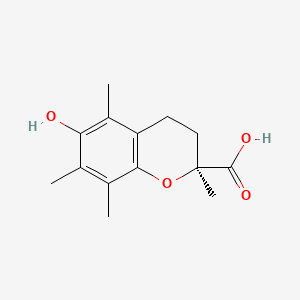

“2-(1H-Imidazol-1-yl)acetohydrazide” is a chemical compound with the molecular formula C5H8N4O .

Molecular Structure Analysis

The molecular structure of “2-(1H-Imidazol-1-yl)acetohydrazide” can be represented by the InChI code: 1S/C5H8N4O/c6-8-5(10)3-9-2-1-7-4-9/h1-2,4H,3,6H2,(H,8,10) .

Physical And Chemical Properties Analysis

“2-(1H-Imidazol-1-yl)acetohydrazide” is a solid compound . It should be stored in a dark place, under an inert atmosphere, at temperatures between 2-8°C .

科学的研究の応用

Antifungal Applications

2-(1H-Imidazol-1-yl)acetohydrazide: has been studied for its potential in combating fungal infections. Research indicates that derivatives of this compound exhibit activity against Candida albicans and non-albicans Candida species . This is particularly significant given the rising concern over antifungal resistance.

Anticancer Research

Compounds containing the imidazole ring, such as 2-(1H-Imidazol-1-yl)acetohydrazide , have been synthesized and evaluated for their efficacy against various cancer cell lines. For instance, modifications of this compound have shown promising results against MDA-MB-231, A375, and HCT116 cancer cells, highlighting its potential as a scaffold for developing new anticancer agents .

Enzyme Inhibition

The imidazole moiety is a key feature in enzyme inhibitors2-(1H-Imidazol-1-yl)acetohydrazide can serve as a potent inhibitor of various enzymes involved in a wide range of therapeutic uses, including antidiabetic, antiviral, and antihistamine applications .

Cardiovascular Research

Due to its structural similarity to certain biological molecules, 2-(1H-Imidazol-1-yl)acetohydrazide may have applications in cardiovascular research. It can be used to study the interaction with biopolymers and potentially influence processes related to heart diseases .

Neurological Studies

The benzimidazole class, to which 2-(1H-Imidazol-1-yl)acetohydrazide is related, has shown promise in neurological studies. Its ability to mimic purine-like structures allows it to interact with nucleotides and could be leveraged in research targeting neurological disorders .

Antiviral Research

Recent studies have explored the use of 2-(1H-Imidazol-1-yl)acetohydrazide derivatives as antiviral agents. These compounds have demonstrated high binding affinity and good inhibition of viral proteins, such as the glycoprotein B of Herpes Simplex Virus-I (HSV-I) , suggesting a potential role in antiviral drug development .

Safety and Hazards

This compound is considered hazardous according to the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It has been associated with acute oral toxicity, skin corrosion/irritation, serious eye damage/eye irritation, and specific target organ toxicity (single exposure). The target organs affected are primarily the respiratory system .

作用機序

Mode of Action

Imidazole derivatives have been shown to exhibit various biological activities, including antimicrobial potential . The exact interaction of this compound with its targets and the resulting changes are subjects of ongoing research.

Result of Action

Some imidazole derivatives have been shown to exhibit antitumor activity against certain cancer cell lines .

特性

IUPAC Name |

2-imidazol-1-ylacetohydrazide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H8N4O/c6-8-5(10)3-9-2-1-7-4-9/h1-2,4H,3,6H2,(H,8,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CNCNYKXWAPNJEP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN(C=N1)CC(=O)NN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H8N4O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90359352 | |

| Record name | 2-imidazol-1-ylacetohydrazide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90359352 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

140.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(1H-Imidazol-1-yl)acetohydrazide | |

CAS RN |

56563-00-9 | |

| Record name | 2-imidazol-1-ylacetohydrazide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90359352 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: How does the structure of 2-(1H-Imidazol-1-yl)acetohydrazide relate to its potential for inhibiting bovine glutathione peroxidase?

A1: While the abstract provided doesn't delve into the specifics of individual compounds, it highlights that the research focuses on evaluating acylhydrazones as potential inhibitors of bovine glutathione peroxidase []. This suggests that 2-(1H-Imidazol-1-yl)acetohydrazide, containing the characteristic acylhydrazone moiety, was synthesized and evaluated within this context. The study likely explored how the compound interacts with the enzyme's active site and potentially disrupts its catalytic mechanism. Further investigation into the full text and supplementary information would be needed to uncover the specific structure-activity relationships for this particular compound.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![[2-(4-Methoxy-phenyl)-5-oxo-cyclopent-1-enyl]-acetic acid](/img/structure/B1298421.png)

![3-Nitropyrazolo[1,5-a]pyrimidine](/img/structure/B1298430.png)

![4-[(3,5-Dichloropyridin-2-yl)oxy]phenol](/img/structure/B1298442.png)